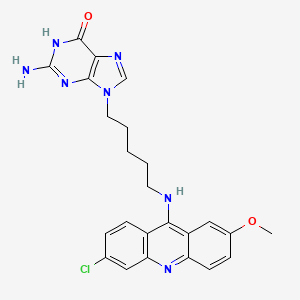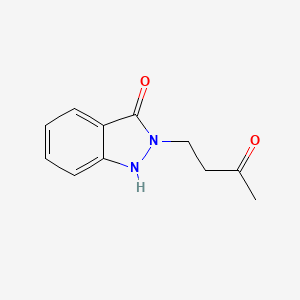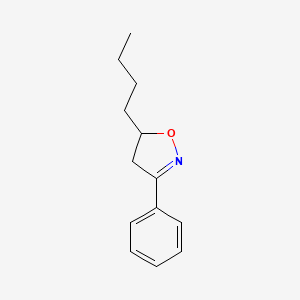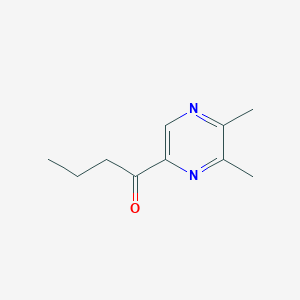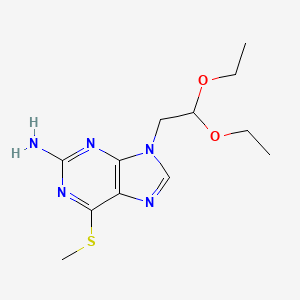
N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a pyridine ring and a dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and guanidine under acidic or basic conditions.
Substitution Reactions:
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the dimethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the pyridine or pyrimidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, organometallic reagents, and palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a lead compound for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It is employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases or receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating cellular pathways. The exact pathways involved depend on the specific biological target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,5-Dimethoxyphenyl)-2-(pyridin-2-yl)pyrimidin-4-amine: Lacks the methyl group at the 6-position.
N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-3-yl)pyrimidin-4-amine: The pyridine ring is substituted at the 3-position instead of the 2-position.
N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-4-yl)pyrimidin-4-amine: The pyridine ring is substituted at the 4-position.
Uniqueness
N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can result in distinct biological activity and selectivity for certain molecular targets. This uniqueness makes it a valuable compound for drug discovery and development.
Propiedades
Número CAS |
787542-15-8 |
|---|---|
Fórmula molecular |
C18H18N4O2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
N-(3,5-dimethoxyphenyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C18H18N4O2/c1-12-8-17(22-18(20-12)16-6-4-5-7-19-16)21-13-9-14(23-2)11-15(10-13)24-3/h4-11H,1-3H3,(H,20,21,22) |
Clave InChI |
JBOGIPYKAQAOQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C2=CC=CC=N2)NC3=CC(=CC(=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-](/img/structure/B12917613.png)


